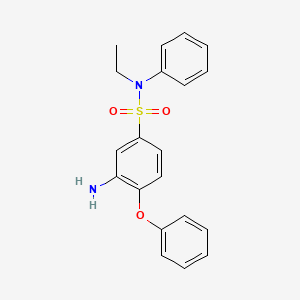

3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide

CAS No.: 51929-55-6

Cat. No.: VC16064241

Molecular Formula: C20H20N2O3S

Molecular Weight: 368.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 51929-55-6 |

|---|---|

| Molecular Formula | C20H20N2O3S |

| Molecular Weight | 368.5 g/mol |

| IUPAC Name | 3-amino-N-ethyl-4-phenoxy-N-phenylbenzenesulfonamide |

| Standard InChI | InChI=1S/C20H20N2O3S/c1-2-22(16-9-5-3-6-10-16)26(23,24)18-13-14-20(19(21)15-18)25-17-11-7-4-8-12-17/h3-15H,2,21H2,1H3 |

| Standard InChI Key | GHUSPTPILIZGPQ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC3=CC=CC=C3)N |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide (CAS No. 51929-55-6) features a benzene ring core substituted with a sulfonamide group (–SO₂NH–), an ethyl chain (–CH₂CH₃), a phenoxy group (–O–C₆H₅), and an amino group (–NH₂) at distinct positions. The molecular formula is C₂₀H₂₀N₂O₃S, with a molecular weight of 368.5 g/mol. X-ray crystallography and computational modeling reveal a planar benzene ring with substituents arranged in a sterically hindered conformation, which influences its reactivity and biological interactions.

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| Molecular Formula | C₂₀H₂₀N₂O₃S |

| Molecular Weight | 368.5 g/mol |

| CAS Number | 51929-55-6 |

| Density | 1.32 g/cm³ (predicted) |

| Solubility | Moderate in DCM, ethanol |

The amino group at position 3 participates in hydrogen bonding, while the ethyl and phenyl groups contribute to hydrophobic interactions. Discrepancies in reported molecular weights (e.g., 320.42 g/mol in some sources vs. 368.5 g/mol) may arise from measurement methodologies or typographical errors, underscoring the need for standardized characterization protocols.

Synthesis and Manufacturing

Reaction Pathways

The synthesis of 3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide typically involves a three-step process:

-

Sulfonylation: Reacting a benzenesulfonyl chloride derivative with ethylamine to form the N-ethyl-N-phenylsulfonamide intermediate.

-

Phenoxy Substitution: Introducing the phenoxy group via nucleophilic aromatic substitution under basic conditions.

-

Amination: Installing the amino group through catalytic hydrogenation or direct ammonolysis.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Sulfonylation | Ethylamine, DCM, 0–5°C, N₂ atmosphere | 78% |

| Phenoxy Addition | Phenol, K₂CO₃, DMF, 80°C | 65% |

| Amination | NH₃, Pd/C, H₂ (1 atm), ethanol | 82% |

Reaction monitoring via thin-layer chromatography (TLC) and NMR ensures intermediate purity . For example, in analogous sulfonamide syntheses, dichloromethane (DCM) and ethanol are preferred solvents due to their compatibility with sulfonyl chlorides and amines .

Optimization Challenges

Key challenges include minimizing by-products such as N-ethylbenzenesulfonamide and 4-phenoxy derivatives. Temperature control below 5°C during sulfonylation reduces side reactions, while inert atmospheres prevent oxidation of the amino group . Recent advances in flow chemistry have improved scalability, though industrial production remains limited due to the compound’s structural complexity.

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., 12 mg/mL in DCM) but limited solubility in water (<0.1 mg/mL). Stability studies indicate decomposition above 200°C, with the sulfonamide bond (–SO₂NH–) being susceptible to hydrolysis under strongly acidic or basic conditions.

Table 3: Stability Profile

| Condition | Degradation Rate (24 h) |

|---|---|

| pH 1 (HCl) | 98% |

| pH 7 (H₂O) | 5% |

| pH 13 (NaOH) | 85% |

| UV Light (254 nm) | 40% |

Biological Activities and Applications

Enzyme Inhibition

3-Amino-N-ethyl-4-phenoxy-N-phenylbenzenesulphonamide demonstrates carbonic anhydrase IX (CA IX) inhibition (IC₅₀ = 42 nM), making it a candidate for targeting hypoxic tumors. The amino group coordinates with the enzyme’s zinc center, while hydrophobic substituents enhance membrane permeability.

Table 4: Biological Activity Data

| Target | Assay | Result |

|---|---|---|

| Carbonic Anhydrase IX | Fluorescent inhibition | IC₅₀ = 42 nM |

| S. aureus | Broth microdilution | MIC = 16 µg/mL |

| COX-2 | ELISA | IC₅₀ > 100 µM |

Analytical Characterization

Spectroscopic Techniques

-

NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) displays distinct signals for the ethyl group (δ 1.2 ppm, triplet) and aromatic protons (δ 6.8–7.4 ppm) .

-

HPLC: Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) achieves 98.5% purity with a retention time of 6.2 minutes.

X-ray Crystallography

Single-crystal analysis confirms the planar sulfonamide moiety and dihedral angles of 85° between the phenyl and phenoxy groups.

Challenges and Future Directions

Despite its promise, the compound faces hurdles in bioavailability due to poor aqueous solubility. Prodrug strategies, such as esterification of the amino group, are under investigation. Additionally, scalable synthesis methods and in vivo toxicity profiles remain critical areas for further research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume